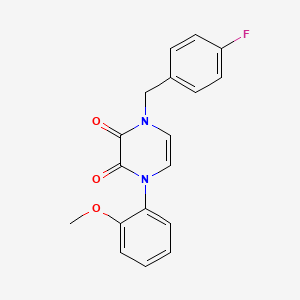

3-(3-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of quinazoline derivatives, which have been found to exhibit various biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.

Applications De Recherche Scientifique

AMPA Receptor Antagonism

Quinazolin-4-one derivatives have been studied for their potential as AMPA receptor antagonists. A series by Chenard et al. (2001) demonstrated the synthesis of various quinazolin-4-ones, including 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones, to investigate their structure-activity relationship for AMPA receptor inhibition. These compounds showed a range of potencies, helping to understand the role of fluorophenyl positioning relative to the quinazolin-4-one ring in affecting receptor activity (Chenard et al., 2001).

Antibacterial Properties

Geesi et al. (2020) explored the antibacterial properties of 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, a novel compound synthesized through a sulfur arylation reaction. This study included Raman analysis and crystal structure determination, revealing significant antibacterial activity (Geesi et al., 2020).

Antiviral Activities

Selvam et al. (2007) investigated novel 3-sulphonamido-quinazolin-4(3H)-One derivatives for their antiviral properties. These compounds were tested against various viruses, including influenza A and dengue, demonstrating potential antiviral activities (Selvam et al., 2007).

Tyrosinase Inhibition

Wang et al. (2016) synthesized 2-(4-Fluorophenyl)-quinazolin-4(3H)-one and evaluated its ability to inhibit tyrosinase, an enzyme involved in melanin production. Their study provided insights into the compound's potential as a novel inhibitor for treating hyperpigmentation (Wang et al., 2016).

Antimicrobial Activity

A study by Alagarsamy et al. (2016) focused on the synthesis and antimicrobial activities of 1-(4-oxo-3-(4-fluorophenyl)-3H- quinazolin-2-yl)-4-(substituted) thiosemicarbazide derivatives. These compounds demonstrated significant antimicrobial effects, highlighting the potential of fluorophenyl quinazolin-4-one derivatives in antimicrobial applications (Alagarsamy et al., 2016).

Anticancer Properties

Noolvi and Patel (2013) synthesized novel quinazoline derivatives and evaluated their anticancer activity, particularly targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. Their study demonstrated the potential of these compounds as antitumor agents (Noolvi & Patel, 2013).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one involves the reaction of 3-fluoroaniline with carbon disulfide to form 3-fluorophenyl isothiocyanate, which is then reacted with anthranilic acid to form the desired product.", "Starting Materials": [ "3-fluoroaniline", "carbon disulfide", "anthranilic acid" ], "Reaction": [ "Step 1: React 3-fluoroaniline with carbon disulfide in the presence of a base such as potassium hydroxide to form 3-fluorophenyl isothiocyanate.", "Step 2: React 3-fluorophenyl isothiocyanate with anthranilic acid in the presence of a catalyst such as triethylamine to form 3-(3-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one." ] } | |

Numéro CAS |

65141-59-5 |

Nom du produit |

3-(3-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one |

Formule moléculaire |

C14H9FN2OS |

Poids moléculaire |

272.3 |

Nom IUPAC |

3-(3-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C14H9FN2OS/c15-9-4-3-5-10(8-9)17-13(18)11-6-1-2-7-12(11)16-14(17)19/h1-8H,(H,16,19) |

Clé InChI |

KHLKKARCHAGCII-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC(=CC=C3)F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2917727.png)

![13-(2-methoxyethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2917731.png)

![N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2917733.png)

![2,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2917736.png)

![N-(4-acetylphenyl)-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2917740.png)

![tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate](/img/structure/B2917741.png)

![N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide](/img/structure/B2917747.png)